molecular formula C20H20N4O2 B11454135 6-benzyl-2-hydroxy-1-(2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-benzyl-2-hydroxy-1-(2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11454135
M. Wt: 348.4 g/mol
InChI Key: APUPIOBCKVXAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BENZYL-1-(2-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound that belongs to the class of diazinopyrimidines This compound is characterized by its unique structure, which includes a benzyl group and a methylphenyl group attached to a diazinopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZYL-1-(2-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a benzylamine derivative with a methylphenyl ketone under acidic conditions to form an intermediate. This intermediate is then cyclized with a diazine derivative under reflux conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-BENZYL-1-(2-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

6-BENZYL-1-(2-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-BENZYL-1-(2-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BENZYL-1-(2-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of benzyl and methylphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

6-benzyl-1-(2-methylphenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H20N4O2/c1-14-7-5-6-10-17(14)24-18-16(19(25)22-20(24)26)12-23(13-21-18)11-15-8-3-2-4-9-15/h2-10,21H,11-13H2,1H3,(H,22,25,26)

InChI Key

APUPIOBCKVXAHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(CN(CN3)CC4=CC=CC=C4)C(=O)NC2=O

Origin of Product

United States

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